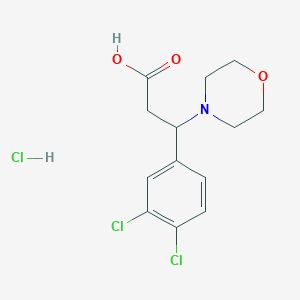

3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dichlorophenyl group, a morpholin-4-yl group, and a propanoic acid moiety, making it a versatile molecule for research and development.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3,4-dichlorophenylpropionic acid and morpholine.

Reaction Conditions: The reaction involves the formation of an amide bond between the carboxylic acid group of 3,4-dichlorophenylpropionic acid and the amine group of morpholine. This reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure hydrochloride salt.

Industrial Production Methods:

Scale-Up: The synthesis process is scaled up using industrial reactors, ensuring precise control over reaction conditions such as temperature, pressure, and pH.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

Substitution: Substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or alcohols.

Reduction Products: Reduction reactions typically yield alcohols or amines.

Substitution Products: Substitution reactions can result in the formation of different derivatives of the original compound.

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding. Medicine: Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid hydrochloride exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

3-(3,4-Dichlorophenyl)propionic acid: This compound lacks the morpholin-4-yl group.

3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU): This compound has a different functional group and is used as a herbicide.

Linuron: Another herbicide with a similar dichlorophenyl group but different structural features.

Uniqueness: The presence of the morpholin-4-yl group in 3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid hydrochloride distinguishes it from other similar compounds, providing unique chemical and biological properties.

Activité Biologique

3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid hydrochloride, also known by its CAS number 1798724-58-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16Cl3NO3 with a molecular weight of 340.63 g/mol. The compound features a dichlorophenyl group and a morpholine moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1798724-58-9 |

| Molecular Formula | C₁₃H₁₆Cl₃NO₃ |

| Molecular Weight | 340.63 g/mol |

Anticancer Properties

Research has indicated that compounds similar to 3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid exhibit moderate anticancer activity. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines by 1% to 23% at a concentration of 10 μM . This suggests that the compound may possess potential as an anticancer agent through mechanisms that warrant further exploration.

Anti-inflammatory Effects

In related studies, compounds with similar structural characteristics have demonstrated anti-inflammatory properties. For example, derivatives were assessed in rat paw edema models, where they exhibited significant anti-inflammatory effects compared to standard treatments like ketoprofen . This highlights the potential of 3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid as a candidate for developing anti-inflammatory medications.

The biological activity of this compound may be attributed to its interaction with specific molecular targets. Molecular docking studies indicate that it could inhibit matrix metalloproteinases (MMPs) and cyclooxygenases (COXs), which are critical in cancer progression and inflammation . Understanding these interactions can aid in the design of dual-target drugs that leverage these pathways for therapeutic benefits.

Study on Antinociceptive Activity

A comparative study involving new derivatives related to 3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid showed significant antinociceptive effects in animal models. These findings suggest that such compounds could be effective in managing pain and inflammation, further emphasizing their therapeutic potential .

Synthesis and Evaluation

The synthesis of this compound has been explored in various research contexts. For instance, one study synthesized derivatives from non-steroidal anti-inflammatory drugs (NSAIDs) and evaluated their biological activities through in vitro assays against human tumor cell lines. The results indicated promising anticancer activity alongside anti-inflammatory effects .

Propriétés

IUPAC Name |

3-(3,4-dichlorophenyl)-3-morpholin-4-ylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO3.ClH/c14-10-2-1-9(7-11(10)15)12(8-13(17)18)16-3-5-19-6-4-16;/h1-2,7,12H,3-6,8H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCTZKXABWEZQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CC(=O)O)C2=CC(=C(C=C2)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.